molecular formula C10H12N2S B1198445 6-Isopropyl-benzothiazol-2-ylamine CAS No. 32895-14-0

6-Isopropyl-benzothiazol-2-ylamine

Cat. No.: B1198445
CAS No.: 32895-14-0
M. Wt: 192.28 g/mol
InChI Key: JKQDAIVDZXQKCT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Isopropyl-benzothiazol-2-ylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an enzyme inhibitor, affecting the activity of certain enzymes involved in metabolic pathways. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing various biochemical processes. Additionally, this compound may interact with nucleic acids, potentially affecting gene expression and cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In some cell types, it has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, the compound can influence the activity of transcription factors, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression, without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s biological activity. It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. Additionally, this compound can affect the regulation of metabolic pathways by modulating the activity of transcription factors and other regulatory proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, affecting various cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression. Alternatively, this compound may accumulate in the cytoplasm or other organelles, affecting cellular metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole compounds, including 6-Isopropyl-benzothiazol-2-ylamine, can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method includes the cyclization of thioamide or carbon dioxide as raw materials . These reactions typically require specific catalysts and solvents to proceed efficiently.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane . This method is efficient, economical, and convenient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-benzothiazol-2-ylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4) . Substitution reactions often involve halogenating agents and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols .

Mechanism of Action

The mechanism of action of 6-Isopropyl-benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Isopropyl-benzothiazol-2-ylamine include other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole . These compounds share a common benzothiazole core structure but differ in their substituents.

Uniqueness

This compound is unique due to its specific isopropyl and amine substituents, which confer distinct chemical and biological properties . These unique features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-propan-2-yl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQDAIVDZXQKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344995
Record name 6-Isopropyl-benzothiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816734
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

32895-14-0
Record name 6-Isopropyl-benzothiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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